molecular formula C7H5ClF3NO B582265 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227563-67-8

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B582265
CAS No.: 1227563-67-8
M. Wt: 211.568
InChI Key: YEFZEHDMELRBFT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is known for its significant chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine typically involves the chlorination of 3-methoxy-5-(trifluoromethyl)pyridine This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in suitable solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with biological membranes and proteins more effectively. The chlorine and methoxy groups contribute to its reactivity, enabling it to form covalent bonds with target molecules. This compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Methoxy-5-(trifluoromethyl)pyridine
  • 2-Chloro-3,5-dimethylpyridine

Comparison: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents. The presence of both a methoxy and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties, such as increased stability and reactivity. Compared to its analogs, this compound exhibits enhanced lipophilicity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZEHDMELRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855790
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-67-8
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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